4-Cyclopentylbutan-1-ol

Vue d'ensemble

Description

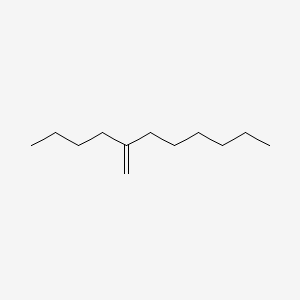

4-Cyclopentylbutan-1-ol is a chemical compound with the CAS Number: 5732-93-4 . It has a molecular weight of 142.24 and its IUPAC name is 4-cyclopentyl-1-butanol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Cyclopentylbutan-1-ol is1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be visualized using molecular modeling software . Physical And Chemical Properties Analysis

4-Cyclopentylbutan-1-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Sigma Receptor Ligands

4-Cyclopentylbutan-1-ol, through its derivatives, has shown significant potential in the field of medicinal chemistry. A study by Prezzavento et al. (2007) demonstrated that certain compounds structurally related to 4-Cyclopentylbutan-1-ol, such as 4-phenylpiperidin-4-ol derivatives, exhibited high affinity for sigma1 and sigma2 receptor sites. These compounds may act as sigma1/sigma2 agonists and modulate tissue transglutaminase (TG-2) expression in astroglial cell cultures, suggesting therapeutic potential in neurological conditions (Prezzavento et al., 2007).

Synthesis of Functionalized Compounds

Liu et al. (2017) described a metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals, which is a green and practical approach to synthesize functionalized cyclobuta[a]naphthalen-4-ols. This method offers over 50 examples with excellent diastereoselectivity and chemical yields, highlighting the relevance of such structures in synthetic chemistry (Liu et al., 2017).

Cyclodextrin-Based Supramolecular Assemblies

Cyclodextrins, which have a structural similarity to 4-Cyclopentylbutan-1-ol, are important for constructing nano-scale supramolecular systems. Chen and Liu (2010) reviewed the structural characteristics of cyclodextrin-based supramolecular assemblies and their interactions with biologically important substrates, indicating their wide applicability in supramolecular chemistry, biochemistry, and nanotechnology (Chen & Liu, 2010).

Safety And Hazards

The safety information for 4-Cyclopentylbutan-1-ol includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended actions to minimize risk when handling the compound.

Propriétés

IUPAC Name |

4-cyclopentylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c10-8-4-3-7-9-5-1-2-6-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUVLXYJWNZBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618222 | |

| Record name | 4-Cyclopentylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopentylbutan-1-ol | |

CAS RN |

5732-93-4 | |

| Record name | 4-Cyclopentylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)